![molecular formula C11H17NO B1276128 N-benzyl-3-methoxypropan-1-amine CAS No. 32857-21-9](/img/structure/B1276128.png)
N-benzyl-3-methoxypropan-1-amine
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Overview
Description
N-benzyl-3-methoxypropan-1-amine is a compound with the molecular formula C11H17NO . It is a derivative of 3-methoxypropan-1-amine .
Molecular Structure Analysis
The molecular structure of N-benzyl-3-methoxypropan-1-amine consists of a benzyl group (C6H5CH2-) attached to the nitrogen atom of 3-methoxypropan-1-amine . The molecular weight is 179.26 g/mol .Scientific Research Applications
Pharmaceutical Synthesis
N-benzyl-3-methoxypropan-1-amine: is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). It’s particularly useful in the production of N-benzyl cyclo-tertiary amines , which are foundational components for drugs like donepezil and trimetazidine . These compounds are essential for treating conditions such as Alzheimer’s disease and angina, respectively.
Enzyme Engineering
The compound has been instrumental in the field of enzyme engineering. Researchers have used it to enhance the activity and selectivity of Mesorhizobium imine reductase (Mes IRED), which is crucial for the green synthesis of N-benzyl cyclo-tertiary amines . This advancement in biocatalysis is significant for developing more sustainable pharmaceutical manufacturing processes.
Azo Dye Synthesis
In the dye industry, N-benzyl-3-methoxypropan-1-amine is used to create azo dye derivatives with heterocyclic scaffolds . These dyes have a wide range of applications, from textiles to biological staining, and the compound’s versatility allows for the tuning of dye properties such as solubility and color intensity.
Whole-Cell Biocatalysis
The compound plays a role in whole-cell biocatalysis, where it’s used in conjunction with recombinant E. coli expressing Mes IRED and glucose dehydrogenase (GDH). This approach has led to high conversion rates for the synthesis of N-benzyl cyclo-tertiary amines , showcasing its potential for large-scale industrial applications .
Rational Design of Enzymes
N-benzyl-3-methoxypropan-1-amine: is also a subject of study in the rational design of enzymes. By understanding its interactions with enzymes like Mes IRED, scientists can design more efficient enzymes for a variety of chemical transformations, which is pivotal for drug development and other chemical industries .
Drug Discovery and Development
The compound’s role in the synthesis of APIs makes it a critical player in drug discovery and development. Its use in creating building blocks for pharmaceuticals aids in the discovery of new treatments and the improvement of existing medications .
Safety and Hazards
properties
IUPAC Name |
N-benzyl-3-methoxypropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHCMZJAEZLRSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408348 |
Source
|
Record name | N-benzyl-3-methoxypropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32857-21-9 |
Source
|
Record name | N-benzyl-3-methoxypropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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